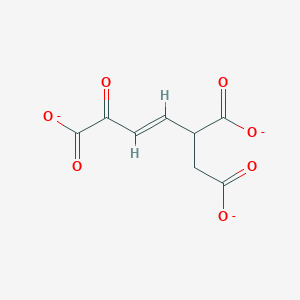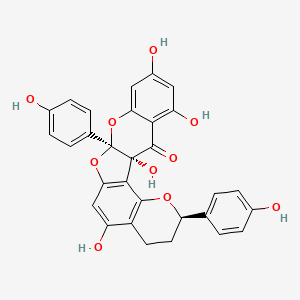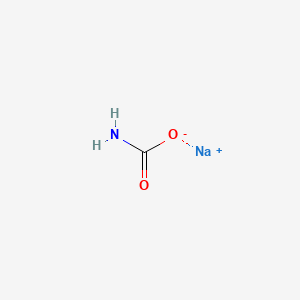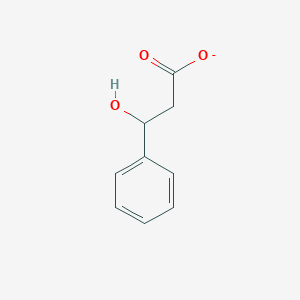
3-Hydroxy-3-phenylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-phenylpropionate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 3-hydroxy-3-phenylpropionic acid. It is a monocarboxylic acid anion and a member of benzyl alcohols. It is a conjugate base of a 3-hydroxy-3-phenylpropionic acid.
Aplicaciones Científicas De Investigación
Biotechnological Production : A study by Ou et al. (2011) demonstrated the continuous preparation of (S)-3-hydroxy-3-phenylpropionate through a process combining microbial transformation and membrane separation. This method significantly improves the catalytic efficiency of microbial cells and increases reactor capacity (Ou et al., 2011).
Metabolic Engineering : Chen et al. (2017) reported on the metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid (3-HP) from glucose and xylose. This method represents a significant advancement in the efficient and sustainable production of 3-HP, a key chemical in various industrial applications (Chen et al., 2017).
Enzymatic Synthesis : Varga et al. (2013) explored the chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, providing valuable insights into the production of these compounds using enzymatic methods (Varga et al., 2013).
Pathway Analysis for Production : The work by Jiang et al. (2009) summarized known biosynthetic pathways that could be potentially constructed for 3-hydroxypropionic acid production, discussing mass and redox balances and evaluating thermodynamic favorability (Jiang et al., 2009).
Antimicrobial Properties : A study by Yehia et al. (2020) highlighted the potential antimicrobial metabolites from an endophytic fungus, including 3-phenylpropionic acid, suggesting its use as a management tool for plant phytopathogens (Yehia et al., 2020).
Microbial Tolerance Mechanisms : Kildegaard et al. (2014) researched the tolerance mechanisms in yeast to 3-hydroxypropionic acid, an important aspect for industrial-scale production of this compound (Kildegaard et al., 2014).
High-Production Strategies : Li et al. (2016) conducted systematic optimization studies in Klebsiella pneumoniae for high-yield production of 3-HP, proposing a model for glycerol metabolism and demonstrating significant progress in biological production of 3-HP (Li et al., 2016).
Propiedades
Nombre del producto |
3-Hydroxy-3-phenylpropionate |
|---|---|
Fórmula molecular |
C9H9O3- |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 |
Clave InChI |
AYOLELPCNDVZKZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



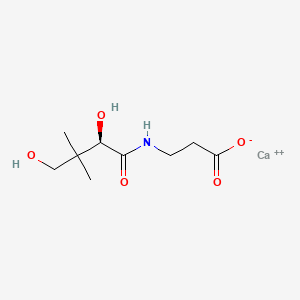
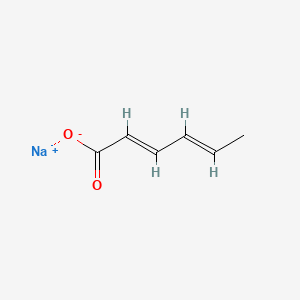
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)
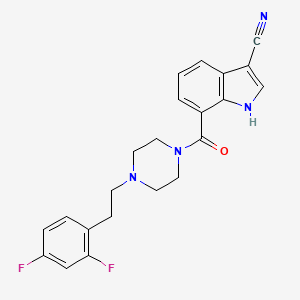
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
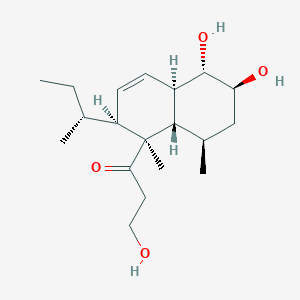
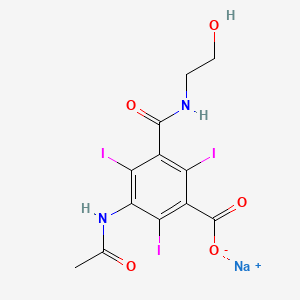
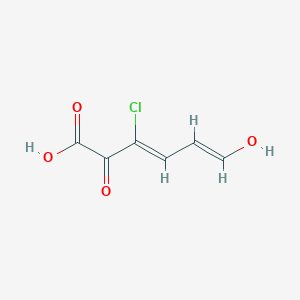
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
